Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate
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Overview
Description
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate: is an organic compound that belongs to the class of boronic esters This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, to form boronic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds or other substituted indoles.
Scientific Research Applications
Chemistry
In organic synthesis, this compound is used as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science .
Biology and Medicine
The indole moiety is a common structural motif in many biologically active compounds. This compound can be used to synthesize indole derivatives with potential therapeutic applications, such as anticancer and antimicrobial agents .
Industry
In the chemical industry, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its unique reactivity allows for the creation of materials with specific properties .
Mechanism of Action
The mechanism by which Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate exerts its effects depends on the specific reaction it undergoes. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide . This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final product.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Uniqueness
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate is unique due to the presence of both an indole moiety and a boron-containing dioxaborolane group
Properties
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)12-9-18-13-8-10(14(19)20-5)6-7-11(12)13/h6-9,18H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTAWYOGEXRFPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=CC(=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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